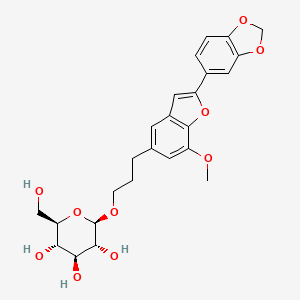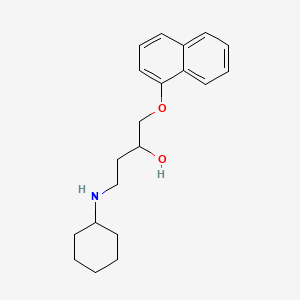
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Descripción general
Descripción
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate is a sulfur-containing heterocyclic compound. It is known for its unique structure, which includes a dithiole ring and ester groups. This compound is often used as a building block in organic synthesis due to its versatile reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate can be synthesized through several methods:
Reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate: This reaction typically occurs under mild conditions and yields the desired product.
Reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate: This method also produces this compound as the major product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the reactions mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various esters and amides.
Aplicaciones Científicas De Investigación
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, making it valuable in organic chemistry.
Material Science: The compound is used in the development of conductive polymers and other materials with specific properties.
Biological Studies: Research has explored its potential biological activities, although more studies are needed to fully understand its effects.
Mecanismo De Acción
The mechanism by which dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate exerts its effects is not fully understood. its unique structure, which includes a dithiole ring and ester groups, suggests that it can interact with various molecular targets and pathways. The electron-withdrawing nature of the ester groups and the presence of sulfur atoms may influence its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate can be compared with other sulfur-containing heterocyclic compounds, such as:
Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate: Similar in structure but with a thione group instead of a thioxo group.
2-Thioxo-1,3-dithiol-carboxamides:
Propiedades
IUPAC Name |
dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKFHMMXWDIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=S)S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338259 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-41-0 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate synthesized?
A1: this compound is formed through the reaction of a 1,3-dithiolan-2-thione with dimethyl acetylenedicarboxylate. [] This reaction also results in the elimination of an olefin molecule. []
Q2: What is the significance of this synthetic route in the context of the research?
A2: This specific reaction pathway highlights the distinct reactivity differences between 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters. [] While 1,2-dithiole-3-thiones primarily form adducts incorporating the acetylenic structure, 1,3-dithiolan-2-thiones undergo a more profound transformation, leading to the formation of this compound. [] This difference in reactivity provides valuable insights into the chemical behavior of these sulfur-containing heterocycles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)





![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
